

# Enzymatic Synthesis of Kojibiose from Sucrose and Lactose: Application Notes and Protocols

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## Compound of Interest

Compound Name: Kojibiose

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This document provides detailed application notes and protocols for the enzymatic synthesis of **kojibiose**, a rare disaccharide with potential applications in the food and pharmaceutical industries. The protocols focus on two primary methods utilizing readily available and cost-effective substrates: sucrose and lactose.

## Introduction

**Kojibiose** (2-O- $\alpha$ -D-glucopyranosyl-D-glucose) is a disaccharide with emerging interest due to its low-calorie sweetness and prebiotic properties.<sup>[1][2]</sup> Its unique  $\alpha$ -1,2-glycosidic bond makes it resistant to digestion by oral bacteria, potentially reducing the risk of dental caries.<sup>[1]</sup> However, the low natural abundance of **kojibiose** has limited its widespread application.<sup>[1]</sup> Enzymatic synthesis presents a promising alternative for scalable and efficient production. This document outlines two distinct and effective enzymatic pathways for **kojibiose** synthesis.

## Data Summary

The following tables summarize the quantitative data associated with the two primary enzymatic methods for **kojibiose** synthesis from sucrose and lactose.

Table 1: Comparison of Enzymatic Synthesis Methods for **Kojibiose**

Feature	Method 1: Dextranucrase & $\beta$ -Galactosidase	Method 2: Sucrose Phosphorylase
Primary Enzymes	Dextranucrase, $\beta$ -Galactosidase	Sucrose Phosphorylase (mutant)
Starting Substrates	Sucrose, Lactose	Sucrose, Glucose (from Lactose)
Key Intermediate	4-O- $\beta$ -D-galactopyranosyl-kojibiose	Glucosyl-enzyme intermediate
Reported Yield	38% (weight respect to initial lactose)[3][4]	74%[1]
Product Purity	65% to $\geq 99\%$ (dependent on purification)[3][4]	$>99.5\%$ (crystalline)[1]
Key Advantages	Utilizes inexpensive substrates directly.	High selectivity and yield.
Key Disadvantages	Multi-step process, lower yield.	Requires a specific enzyme variant.

Table 2: Optimized Reaction Conditions

Parameter	Method 1: Dextranucrase & $\beta$ -Galactosidase	Method 2: Sucrose Phosphorylase
Enzyme Source	Dextranucrase: <i>Leuconostoc mesenteroides</i> B-512F $\beta$ -Galactosidase: <i>Kluyveromyces lactis</i> [3][4]	Sucrose Phosphorylase: <i>Bifidobacterium adolescentis</i> (e.g., L341I_Q345S variant)[5][6]
pH	Hydrolysis step: $\sim 7.0$ [7]	$\sim 7.0$ [6]
Temperature ( $^{\circ}\text{C}$ )	Not specified in detail	50 - 55[5][6]
Substrate Concentration	30 g/L sucrose and 30 g/L lactose[4]	0.5 M sucrose, 0.5 M glucose[6]
Reaction Time	Not specified in detail	30 hours[6]

## Experimental Protocols

### Method 1: Dextranucrase and $\beta$ -Galactosidase Two-Step Synthesis

This method involves an initial transglycosylation reaction to form a **kojibiose** derivative, followed by purification and hydrolysis to yield pure **kojibiose**.<sup>[3][4]</sup>

#### Materials:

- Dextranucrase from *Leuconostoc mesenteroides*
- $\beta$ -Galactosidase from *Kluyveromyces lactis*
- Sucrose
- Lactose
- *Saccharomyces cerevisiae* (baker's yeast)
- Appropriate buffer solutions (e.g., sodium acetate buffer)
- Deionized water

#### Protocol:

- Transglycosylation Reaction:
  - Prepare a solution containing sucrose and lactose in a suitable buffer. A concentration of around 30 g/L for each substrate can be used.<sup>[4]</sup>
  - Add dextranucrase to the substrate solution. The exact enzyme concentration should be optimized based on the activity of the enzyme preparation.
  - Incubate the reaction mixture under appropriate conditions (e.g., 25-30°C) with gentle agitation. This reaction will produce 4-O- $\beta$ -D-galactopyranosyl-**kojibiose** (a galactosyl-derivative of **kojibiose**) and fructose.<sup>[3][4]</sup>

- Monitor the reaction progress using techniques like HPLC.
- Removal of Monosaccharides:
  - Once the desired concentration of the trisaccharide is reached, inactivate the dextranucrase by heat treatment (e.g., boiling for 10 minutes).
  - Cool the mixture and add *Saccharomyces cerevisiae* to ferment and remove residual monosaccharides like fructose and glucose, as well as any remaining sucrose.[3][4]
  - Incubate under conditions suitable for yeast fermentation (e.g., 30°C).
- Hydrolysis to **Kojibiose**:
  - After fermentation, remove the yeast cells by centrifugation.
  - Adjust the pH of the supernatant to approximately 7.0.[7]
  - Add  $\beta$ -galactosidase from *Kluyveromyces lactis* to the solution. This enzyme will specifically hydrolyze the galactosyl-**kojibiose** to release **kojibiose** and galactose.[3][4][7]
  - Incubate the reaction mixture until hydrolysis is complete, monitoring by HPLC.
- Purification:
  - The final product can be purified to achieve higher purity. For moderate purity (around 65%), an extended yeast treatment may be sufficient.[3]
  - For high purity ( $\geq 99\%$ ), preparative liquid chromatography is recommended.[3]

## Method 2: Sucrose Phosphorylase Single-Step Synthesis

This protocol utilizes a specific variant of sucrose phosphorylase to directly synthesize **kojibiose** from sucrose and glucose with high selectivity.[1][5]

Materials:

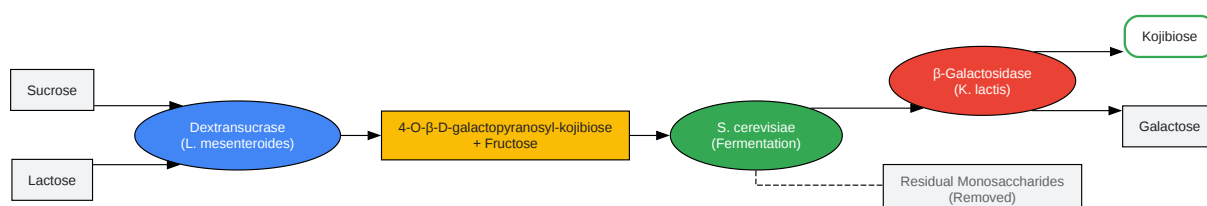
- Sucrose Phosphorylase variant (e.g., L341I\_Q345S from Bifidobacterium adolescentis)
- Sucrose
- Glucose (can be obtained from the hydrolysis of lactose)
- MOPS buffer (50 mM, pH 7.0) or other suitable buffer
- Deionized water

#### Protocol:

- Substrate Preparation:
  - Prepare a solution with optimal substrate concentrations, for example, 0.5 M sucrose and 0.5 M glucose, in a suitable buffer such as 50 mM MOPS at pH 7.0.[6]
- Enzymatic Reaction:
  - Add the sucrose phosphorylase variant to the substrate solution. An enzyme concentration of approximately 0.02 U/mg of total substrates can be used as a starting point.[8]
  - Incubate the reaction mixture at an optimal temperature, for instance, 50°C, for about 30 hours.[6]
  - Monitor the formation of **kojibiose** using HPLC.
- Reaction Termination and Downstream Processing:
  - Terminate the reaction by boiling the mixture for 10 minutes to denature the enzyme, followed by centrifugation to remove any precipitates.[8]
  - The resulting solution will contain **kojibiose**, unreacted substrates, and byproducts.
- Purification:
  - A simple and effective purification method involves treating the reaction mixture with *Saccharomyces cerevisiae* to remove residual glucose and fructose.

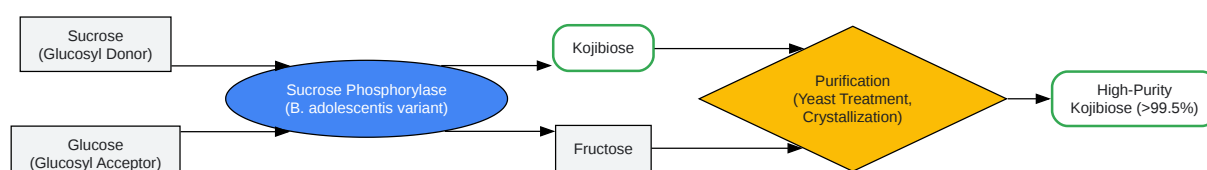
- For obtaining highly pure **kojibiose** (>99.8%), crystallization can be employed.[5][6]

## Visualizations



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Caption: Method 1: Two-step synthesis of **kojibiose** using dextranucrase and β-galactosidase.



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Caption: Method 2: Single-step synthesis of **kojibiose** using a sucrose phosphorylase variant.

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